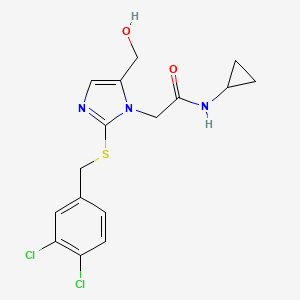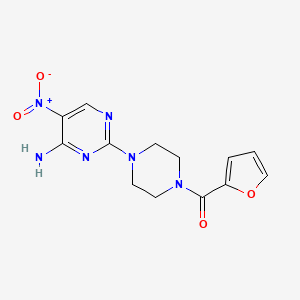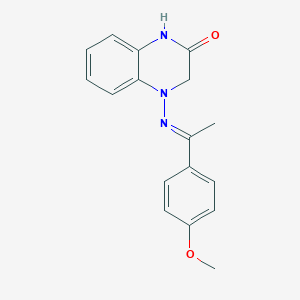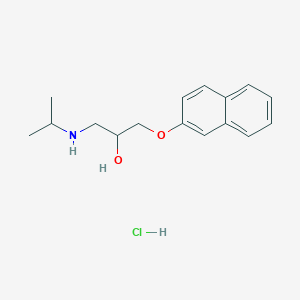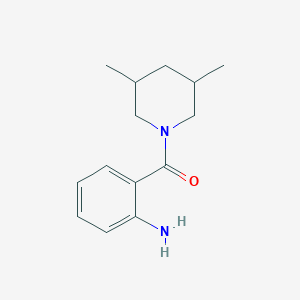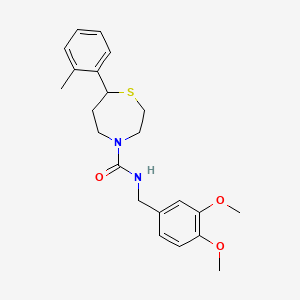![molecular formula C20H21N3O4S B2832356 (1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251677-92-5](/img/structure/B2832356.png)
(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazines are a class of heterocyclic compounds that contain nitrogen and sulfur in a six-membered ring . They are known for their wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . Morpholino compounds, on the other hand, are commonly used in molecular biology, particularly in the creation of morpholino antisense oligos, which are used to modify gene expression.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazines often involves the reaction of thiosemicarbazides with various electrophiles . For example, a series of bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines has been synthesized by reacting [5,5’-methylenebis(3-methylbenzofuran-7,5-diyl)]bis[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone] with a variety of phenacyl bromides in ethanol under reflux .Molecular Structure Analysis
1,3,4-Thiadiazines have a six-membered ring structure with one sulfur atom and two nitrogen atoms at varied positions . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- Antiproliferative and Antimicrobial Activities : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which are structurally similar to the compound , have shown significant antiproliferative and antimicrobial activities. These compounds possess DNA protective abilities and exhibit cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, with IC50 values in the range of 370.7 μM and 505.1 μM (Gür et al., 2020).
Antioxidant Properties
- Antioxidant Activities : Compounds with structures similar to the queried compound, specifically those with a thiadiazole core, have demonstrated effective antioxidant properties. These include activities like radical scavenging and potential for use in treating oxidative stress-related conditions (Çetinkaya et al., 2012).
Structural and Mechanistic Insights
- Structural Analysis and Molecular Interactions : Studies on similar compounds, involving morpholino methanone groups, have provided insights into their molecular structure and interactions. For instance, Hirshfeld surface analysis has been used to examine intermolecular interactions in the solid state of crystals of related compounds (Prasad et al., 2018).
Inhibition of Enzymes and Biological Processes
- α-Glucosidase Inhibitory and Antimicrobial Activities : Benzimidazole derivatives containing thiadiazole, which are structurally akin to the query compound, have shown notable α-glucosidase inhibitory and antimicrobial activities. This suggests potential applications in managing diabetes and infections (Menteşe et al., 2015).
Applications in Polymer Science
- Biodegradable Polyesteramides : Research involving morpholine derivatives has led to the synthesis of biodegradable polyesteramides with pendant functional groups. These developments are significant in the field of polymer science and biodegradable materials (Veld et al., 1992).
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazines can vary widely depending on their specific structure and the biological target they interact with . For example, some 1,3,4-thiadiazines have been found to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .
Future Directions
The future research directions for 1,3,4-thiadiazines could involve the design and synthesis of new derivatives with improved biological activity and selectivity . Additionally, further studies could be conducted to better understand their mechanisms of action and to optimize their pharmacokinetic properties.
properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-6-2-3-7-16(15)14-23-17-8-4-5-9-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBAEZBGTGFEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)
![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)




